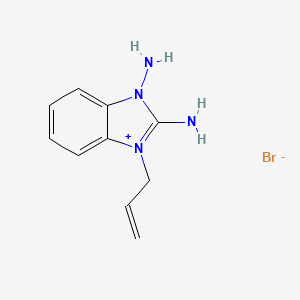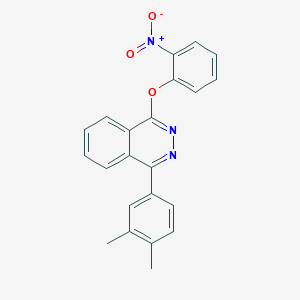
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea, also known as MBTU, is a chemical compound used in scientific research for its unique properties. MBTU is a urea derivative that has been shown to have potential therapeutic applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In Alzheimer's disease models, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to reduce the deposition of amyloid-beta plaques in the brain, which is associated with improved cognitive function. In Parkinson's disease models, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is associated with improved motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has several advantages for lab experiments, including its high purity, stability, and specificity. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can be easily synthesized using a simple and cost-effective method, which makes it accessible to researchers. However, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should be cautious when using N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in their experiments and should follow appropriate safety protocols.
Direcciones Futuras
There are several future directions for N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea research, including its potential applications in other fields such as neurodegenerative diseases, inflammation, and cardiovascular diseases. Researchers can also explore the use of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in combination with other drugs or therapies to enhance its therapeutic effects. Furthermore, the development of novel analogs of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a urea derivative with potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is simple and cost-effective, and its biochemical and physiological effects have been extensively studied. However, researchers should be cautious when using N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in their experiments and should follow appropriate safety protocols. There are several future directions for N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea research, including its potential applications in other fields and the development of novel analogs.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves the reaction of 2-aminothiophenol with 2-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to yield N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to reduce the deposition of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-2-3-7-11(10)16-14(19)18-15-17-12-8-4-5-9-13(12)20-15/h2-3,6-7H,4-5,8-9H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZXLZQNGKOEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5396831.png)
![4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)

![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)
![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)


![(2-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzyl)dimethylamine](/img/structure/B5396899.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5396901.png)